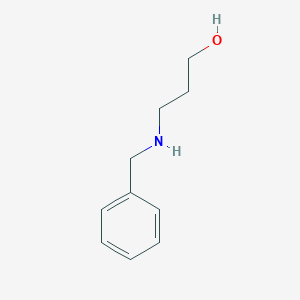

3-(Benzylamino)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17283. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJXSIOFSZYGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197065 | |

| Record name | 3-(Benzylamino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-29-0 | |

| Record name | 3-(Benzylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzylamino)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4720-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylamino)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 3-(Benzylamino)propan-1-ol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(Benzylamino)propan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this and related compounds. All quantitative data are presented in structured tables for ease of reference. While detailed experimental protocols for the synthesis of this specific molecule are not extensively reported in the literature, this guide outlines the most probable synthetic routes with generalized methodologies. It is important to note that as of the compilation of this guide, no specific biological activities or signaling pathways have been experimentally attributed to this compound in published literature. Therefore, the discussion on potential biological relevance is based on the activities of structurally similar compounds.

Chemical and Physical Properties

This compound, also known as N-Benzyl-3-aminopropanol, is a chemical compound with the molecular formula C10H15NO.[1] It is a colorless to slightly yellow liquid and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4720-29-0[1] |

| PubChem CID | 78448[1] |

| Molecular Formula | C10H15NO[1] |

| IUPAC Name | This compound[1] |

| Synonyms | N-Benzyl-3-aminopropanol, 3-(N-benzylamino)propanol, N-(3-Hydroxypropyl)benzylamine[1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1] |

| Boiling Point | 115 °C at 0.7 mmHg | [5] |

| Physical Form | Clear liquid | |

| Storage Temperature | 4°C, protect from light | [5] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the reductive amination of 3-aminopropan-1-ol with benzaldehyde. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Generalized Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopropan-1-ol and a stoichiometric equivalent of benzaldehyde in a suitable solvent, such as methanol or ethanol.

-

Imine Formation: The mixture is stirred at room temperature. The formation of the imine intermediate can be facilitated by the addition of a catalytic amount of a weak acid, like acetic acid.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is an exothermic process.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the borate salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

An alternative approach involves the direct N-alkylation of 3-aminopropan-1-ol with benzyl halide (e.g., benzyl bromide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Spectroscopic Data

Spectroscopic data for this compound is available through various chemical suppliers and databases. This typically includes 1H NMR, 13C NMR, and IR spectra, which are crucial for the structural confirmation of the compound.

Safety and Handling

This compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H318 | Causes serious eye damage |

Potential Biological Activities (Inferred from Structural Analogs)

As of this writing, there is no direct evidence in the scientific literature detailing the biological activity or mechanism of action for this compound. However, the structural motifs present in the molecule—a benzylamine group and a propanolamine backbone—are found in various biologically active compounds. The following sections discuss potential activities based on these structural similarities. This is for informational purposes only and should not be considered as established activities of this compound.

Potential Antimicrobial and Antifungal Activity

Benzylamine derivatives are known to exhibit antimicrobial and antifungal properties.[6] The lipophilic benzyl group can facilitate the transport of the molecule across microbial cell membranes, potentially disrupting their function. The amine and hydroxyl groups can also interact with microbial enzymes or other cellular components.

Potential Anticancer Activity

Certain amino alcohol derivatives have been investigated for their anticancer properties.[7][8] For instance, some propanolamine derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary widely but may involve the induction of apoptosis or the inhibition of specific cellular signaling pathways.

Potential Cardiovascular Activity

The propanolamine scaffold is a key feature of many beta-blockers, a class of drugs used to manage cardiovascular diseases. These drugs typically have an aryloxypropanolamine structure. While this compound lacks the aryloxy group, the fundamental amino alcohol structure suggests that it or its derivatives could potentially interact with adrenergic receptors or other cardiovascular targets.[9][10][11]

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological activities have not been reported, its structural similarity to known bioactive molecules, including antimicrobial, anticancer, and cardiovascular agents, suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives to unlock their full potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. chembk.com [chembk.com]

- 4. 3-(BENZYLMETHYLAMINO)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Benzylamino)-1-phenylpropan-1-ol | C16H19NO | CID 10610145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antiarrhythmic and cardiovascular properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, UM-424 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Interpretation of N-Benzyl-3-aminopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for N-Benzyl-3-aminopropanol, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control. This document presents a detailed examination of its predicted spectral data, outlines the experimental protocols for obtaining such spectra, and illustrates the logical workflow for its structural elucidation.

Predicted Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for N-Benzyl-3-aminopropanol (CAS RN: 4720-29-0, Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ). This data is generated based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Ar-H |

| 3.82 | Singlet | 2H | Ph-CH ₂-N |

| 3.71 | Triplet | 2H | N-CH₂-CH₂-CH ₂-OH |

| 2.80 | Triplet | 2H | N-CH ₂-CH₂-CH₂-OH |

| 1.75 | Quintet | 2H | N-CH₂-CH ₂-CH₂-OH |

| 2.50 (broad) | Singlet | 2H | NH and OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 139.5 | Quaternary | Ar-C (ipso) |

| 128.8 | Tertiary | Ar-C H (ortho) |

| 128.5 | Tertiary | Ar-C H (para) |

| 127.5 | Tertiary | Ar-C H (meta) |

| 61.0 | Primary | N-CH₂-CH₂-C H₂-OH |

| 53.5 | Primary | Ph-C H₂-N |

| 48.0 | Primary | N-C H₂-CH₂-CH₂-OH |

| 32.0 | Primary | N-CH₂-C H₂-CH₂-OH |

Table 3: Expected Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3350 - 3310 (weak-medium) | N-H stretch | Secondary Amine |

| 3080 - 3010 | C-H stretch (sp²) | Aromatic |

| 2960 - 2850 | C-H stretch (sp³) | Alkyl |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine |

| 1075 - 1000 (strong) | C-O stretch | Primary Alcohol |

Table 4: Proposed Mass Spectrometry (EI) Fragmentation

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 147 | [M - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 74 | [CH₂=NH-CH₂CH₂OH]⁺ |

| 44 | [CH₂=NH₂]⁺ |

Interpretation of Spectral Data

The collective analysis of NMR, IR, and Mass Spec data provides a comprehensive structural confirmation of N-Benzyl-3-aminopropanol.

-

¹H NMR: The aromatic protons appear as a multiplet in the downfield region (7.25-7.40 ppm). The benzylic protons adjacent to the nitrogen are observed as a singlet at 3.82 ppm. The three methylene groups of the propanol chain exhibit distinct signals: a triplet at 3.71 ppm for the carbons adjacent to the hydroxyl group, a triplet at 2.80 ppm for the carbons next to the nitrogen, and a quintet at 1.75 ppm for the central methylene group. The broad singlet around 2.50 ppm is characteristic of the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: The aromatic carbons resonate in the typical downfield region of 127-140 ppm. The carbon of the CH₂ group attached to the oxygen appears at approximately 61.0 ppm. The benzylic carbon is found around 53.5 ppm, while the two carbons of the propyl chain attached to the nitrogen are at approximately 48.0 ppm and 32.0 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching of the alcohol, likely broadened due to hydrogen bonding.[1][2] A weaker, sharper peak around 3350-3310 cm⁻¹ is anticipated for the N-H stretch of the secondary amine.[3] Characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H, C-N, and C-O stretching vibrations, will also be present, confirming the key functional groups.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak is expected at m/z 165. A common fragmentation pattern for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak.[4][5] Fragmentation of the propanol side chain can lead to the loss of a water molecule (m/z 147) or other characteristic fragments as detailed in Table 4.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of N-Benzyl-3-aminopropanol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of liquid N-Benzyl-3-aminopropanol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of N-Benzyl-3-aminopropanol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).[7][8]

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow of integrating data from different spectroscopic techniques to elucidate the structure of an unknown compound, in this case, N-Benzyl-3-aminopropanol.

Caption: Workflow for Structural Elucidation.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-(benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(benzylamino)propan-1-ol, a key intermediate in various organic syntheses. The document details the most prevalent synthetic route, reductive amination, and explores alternative methodologies. Emphasis is placed on providing actionable experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways to aid in research and development.

Reductive Amination of Benzaldehyde with 3-Aminopropan-1-ol

The most widely employed and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with 3-aminopropan-1-ol. This one-pot reaction involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive amination pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on standard reductive amination procedures using sodium borohydride as the reducing agent.

Materials:

-

Benzaldehyde

-

3-Aminopropan-1-ol

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and 3-aminopropan-1-ol (1.0-1.2 equivalents) in methanol (5-10 mL per gram of benzaldehyde). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize any unreacted sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and basify the aqueous solution with 1 M NaOH to a pH of ~10-12.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination synthesis of this compound. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Yield | 98% | LookChem |

| Reducing Agent | Sodium tetrahydroborate | LookChem |

| Solvent | Methanol | LookChem |

| Temperature | 20 °C | LookChem |

Note: The referenced yield is from a chemical database and may not be accompanied by a detailed experimental protocol. Actual yields may vary.

Alternative Synthesis Pathways

While reductive amination is the most common method, other pathways to synthesize this compound exist. These are generally less reported in the literature with detailed experimental protocols for this specific molecule.

N-Alkylation of 3-Aminopropan-1-ol

This pathway involves the direct reaction of 3-aminopropan-1-ol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid byproduct. A significant challenge with this method is controlling the degree of alkylation, as over-alkylation to the tertiary amine can occur.

Caption: N-Alkylation pathway for this compound synthesis.

Reaction of Benzylamine with a 3-Halopropanol

An alternative approach is the reaction of benzylamine with a 3-halopropan-1-ol, such as 3-chloro-1-propanol. This is a nucleophilic substitution reaction where the amino group of benzylamine displaces the halide.

Caption: Synthesis via reaction of benzylamine with 3-halopropanol.

Similar to the N-alkylation route, a specific, detailed protocol for the reaction of benzylamine with 3-chloro-1-propanol to yield this compound is not well-documented in readily accessible literature. A general approach would involve reacting benzylamine (which can act as both reactant and base, or with an added non-nucleophilic base) with 3-chloro-1-propanol, likely at an elevated temperature, in a suitable solvent.

Summary of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Reductive Amination | Benzaldehyde, 3-Aminopropan-1-ol | Reducing agent (e.g., NaBH₄), Methanol | High yield, One-pot reaction, Readily available starting materials | Use of hydride reducing agents requires careful handling |

| N-Alkylation | 3-Aminopropan-1-ol, Benzyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct formation of C-N bond | Risk of over-alkylation, Halide reagents can be lachrymators |

| Reaction with 3-Halopropanol | Benzylamine, 3-Halo-1-propanol | Base (optional) | Utilizes readily available benzylamine | Potential for side reactions, Halopropanols can be toxic |

Conclusion

The synthesis of this compound is most efficiently achieved through the reductive amination of benzaldehyde and 3-aminopropan-1-ol. This method offers high yields and the convenience of a one-pot procedure. While alternative pathways exist, they are less documented for this specific target molecule and may present challenges in controlling selectivity. The information provided in this guide is intended to support researchers and professionals in the development and optimization of synthetic routes to this valuable chemical intermediate. It is recommended to consult primary literature for specific reaction optimization and safety protocols.

An In-Depth Technical Guide to the Derivatives and Analogs of 3-(Benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs of 3-(benzylamino)propan-1-ol. This class of compounds, belonging to the broader family of β-amino alcohols, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimalarial, and cardiovascular effects. This document serves as a resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Core Structure and Physicochemical Properties

This compound is a secondary amino alcohol with the chemical formula C10H15NO. Its structure consists of a propan-1-ol backbone substituted with a benzylamino group at the 3-position. The presence of both a hydroxyl and a secondary amine group allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of diverse derivatives.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 4720-29-0 |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 115 °C at 0.7 mmHg |

| Flash Point | 117.9 °C |

| Density | 1.022 g/cm³ |

| LogP | 1.54950 |

| pKa | 14.96±0.10 (Predicted) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound and its analogs typically involves standard organic chemistry transformations targeting the amino and hydroxyl functionalities. Common synthetic strategies include N-alkylation, N-acylation, and modifications of the benzyl and phenyl rings.

General Synthetic Workflow

A general workflow for the synthesis of N-substituted and O-substituted derivatives of 3-aminopropan-1-ol is depicted below. This often starts with the protection of one of the functional groups to allow for selective reaction at the other.

Caption: General synthetic strategies for O- and N-substituted 3-aminopropan-1-ol analogs.

Experimental Protocol: Synthesis of N-Substituted 3-Aminopropan-1-ol Derivatives

The following is a representative protocol for the synthesis of N-substituted 3-aminopropan-1-ol derivatives, adapted from procedures for related β-amino alcohols.[3]

Materials:

-

3-Amino-1-propanol

-

Substituted benzyl bromide or benzaldehyde

-

Sodium triacetoxyborohydride or sodium borohydride

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure for Reductive Amination:

-

To a solution of 3-amino-1-propanol (1.0 eq) in DCM or MeOH, add the desired substituted benzaldehyde (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (for DCM) or sodium borohydride (for MeOH) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-substituted 3-aminopropan-1-ol derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as antiproliferative and antimalarial agents.

Antiproliferative and Cytotoxic Activity

Several studies have demonstrated the antiproliferative effects of β-amino alcohols against various cancer cell lines. The cytotoxic activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Antiproliferative Activity of Selected 3-Aminopropan-1-ol Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Indole-aryl-amide with propan-1-ol | MCF7 (Breast Cancer) | 0.49 | [4] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [5] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | Hela (Cervical Cancer) | 9.46 ± 0.7 | [5] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon Cancer) | 10.88 ± 0.8 | [5] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 (Prostate Cancer) | 12.17 ± 0.9 | [5] |

| Allo-gibberic acid-based N-benzyl-substituted aminoalcohol | Various Cancer Cell Lines | Modest Suppression | [6] |

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution: The nature of the substituent on the nitrogen atom plays a crucial role in determining the antiproliferative activity. Aromatic and heteroaromatic substituents, such as indole and quinoxaline moieties, have been shown to enhance cytotoxicity.[4][5]

-

Lipophilicity: Increased lipophilicity of the N-substituent can lead to improved cell permeability and, consequently, enhanced antiproliferative effects.

-

Stereochemistry: The stereochemistry of the chiral center at the hydroxyl-bearing carbon can influence biological activity, although this has been more extensively studied in related β-amino alcohol series.

Antimalarial Activity

Derivatives of 1-aryl-3-substituted propanols have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.

Table 3: In Vitro Antimalarial Activity of 1-Aryl-3-Substituted Propanol Derivatives

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| 1-Aryl-3-substituted propanol derivative 12 | 3D7 | < 1 | [7] |

Structure-Activity Relationship (SAR) Insights:

-

Aryl Group: The nature of the aryl group at the 1-position significantly impacts antimalarial potency.

-

Substituents on the Amino Group: Modifications to the substituent on the nitrogen atom can modulate the activity and selectivity of the compounds.

Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on structurally related compounds, several potential pathways can be hypothesized. For instance, some β-amino alcohols are known to induce apoptosis in cancer cells.

Hypothetical Apoptosis Induction Pathway

The following diagram illustrates a potential signaling pathway for apoptosis induction by a hypothetical bioactive derivative of this compound.

Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data suggests that modifications to the N-benzyl and propanol moieties can significantly impact their antiproliferative and antimalarial properties. Future research in this area should focus on:

-

Systematic SAR studies: To better understand the relationship between chemical structure and biological activity, systematic modifications of the core structure are needed.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways of the most potent compounds will be crucial for their further development.

-

In vivo evaluation: Promising candidates identified in in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.

-

Exploration of other therapeutic areas: The structural versatility of this scaffold warrants its investigation for other potential therapeutic applications.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound derivatives and analogs as a source of new medicines. Continued investigation in this area is likely to yield novel compounds with significant therapeutic value.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Technical Guide to CAS 4720-29-0 and the Biologically Significant Levodopa

An important clarification regarding CAS numbers is warranted at the outset of this technical guide. The provided CAS number, 4720-29-0, corresponds to the chemical compound 3-(benzylamino)propan-1-ol. However, the request for in-depth information on signaling pathways, experimental protocols, and its relevance to researchers in drug development strongly suggests that the intended compound of interest is Levodopa (L-DOPA), which has the CAS number 59-92-7. Levodopa is a cornerstone in the treatment of Parkinson's disease and a subject of extensive scientific research. This guide will provide comprehensive information on both compounds, with a primary focus on Levodopa to meet the core requirements of the intended audience.

Part 1: CAS 4720-29-0 - this compound

IUPAC Name: this compound[1][]

Synonyms:

-

3-[(phenylmethyl)amino]-1-propanol[]

-

N-Benzyl-3-aminopropanol[3]

-

N-(3-Hydroxypropyl)benzylamine

-

NSC 17283[4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [4] |

| Molecular Weight | 165.23 g/mol | [4] |

| Boiling Point | 115 °C at 0.7 mmHg | [1] |

| Density | 1.022 g/cm³ | [3] |

| Flash Point | 117.9 °C | [3] |

| LogP | 1.54950 | [3] |

| Appearance | Colorless to Light yellow clear liquid | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [3] |

Part 2: Levodopa (L-DOPA) - The Gold Standard in Parkinson's Disease Treatment

IUPAC Name: (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid[5]

Synonyms:

Physicochemical Properties of Levodopa

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | [5][6] |

| Molecular Weight | 197.19 g/mol | [5][6] |

| Melting Point | 276-278 °C (decomposes) | [7] |

| Solubility in Water | 1.65 g/L (66 mg/40 mL) | [7][8] |

| Appearance | Colorless or white needles/crystalline powder | [7] |

| pKa1 (Carboxyl) | 2.3 | [8] |

| pKa2 (Amine) | 8.11 | [8] |

Pharmacokinetic Properties of Levodopa

| Parameter | Value | Notes | Reference |

| Bioavailability | 10-30% (oral) | Less than 1% reaches the brain unchanged when administered alone. | [9] |

| Half-life (t½) | ~1.5 hours | When co-administered with a dopa-decarboxylase inhibitor. | [10] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Can be affected by food and gastric emptying. | [10] |

| Volume of Distribution (Vd) | ~65% of total body volume | When administered alone. | [10] |

| Metabolism | Primarily by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). | AADC converts Levodopa to dopamine. | [11] |

Experimental Protocols

Synthesis of Levodopa

The synthesis of Levodopa can be achieved through various chemical and biological methods. While industrial-scale synthesis is complex, a general overview of common approaches is provided.

1. Enzymatic Synthesis from L-Tyrosine: This method is considered a "green" and highly selective approach.[12]

-

Principle: The enzyme tyrosinase or a newly discovered cytochrome P450, CYP76AD6, can directly hydroxylate L-tyrosine to produce L-DOPA in a single step.[13] This method avoids the generation of toxic byproducts.[13]

-

Generalized Protocol:

-

A recombinant enzyme (e.g., CYP76AD6) is expressed and purified from a host system like E. coli.[13]

-

The purified enzyme is incubated with the substrate, L-tyrosine, in a suitable buffer system.

-

Reaction conditions such as temperature, pH, and cofactor concentrations are optimized for maximal conversion.

-

The reaction mixture is then purified using chromatographic techniques to isolate L-DOPA.

-

2. Chemical Synthesis from D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine:

-

Principle: This method involves the resolution of a racemic mixture followed by chemical modification to yield L-DOPA.

-

Generalized Protocol:

-

The racemic D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine is resolved using a chiral resolving agent, such as dehydroabietylamine, to selectively precipitate the L-enantiomer salt.[14]

-

The isolated dehydroabietylamine salt of the L-antipode is then treated with an aqueous hydrohalic acid (e.g., hydrobromic acid) at elevated temperatures (100-150 °C).[14]

-

This one-step process cleaves the benzoyl protecting group and the methyl ether to yield L-DOPA.[14]

-

The product is then purified through recrystallization.

-

Analytical Determination of Levodopa by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Levodopa in various matrices, including pharmaceutical formulations and biological samples.[8][15]

-

Principle: Reversed-phase HPLC separates Levodopa from other components based on its polarity. A C18 column is commonly used as the stationary phase, and a polar mobile phase allows for the elution and subsequent detection of Levodopa, typically by UV absorbance.

-

Example HPLC Method:

-

Column: Zorbax Eclipse XDB C18 (or equivalent).[15]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 2.5) and an organic modifier like methanol (e.g., 95:5 v/v).[15]

-

Flow Rate: 1 mL/min.[15]

-

Detection: UV detector set at a wavelength of 230 nm or 280 nm.[15][16]

-

Sample Preparation: For plasma samples, a simple protein precipitation step is often employed to extract Levodopa.[15] For plant materials, extraction with an acidic solution (e.g., 0.1 M HCl) is common.[17]

-

Quantification: A calibration curve is generated using standard solutions of Levodopa at known concentrations. The concentration of Levodopa in the sample is then determined by comparing its peak area to the calibration curve.

-

Signaling Pathways of Levodopa

Levodopa primarily exerts its therapeutic effects by being a precursor to the neurotransmitter dopamine.[7] Once it crosses the blood-brain barrier, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[7] Dopamine then acts on its receptors, primarily the D1 and D2 receptor families, to modulate various signaling cascades.

Dopamine Synthesis and Release

Caption: Biosynthesis of Dopamine from L-Tyrosine via Levodopa.

Dopaminergic Receptor Signaling

Dopamine released into the synaptic cleft binds to postsynaptic dopamine receptors, leading to the activation of downstream signaling pathways. The two main pathways are mediated by D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4).

Caption: Simplified Dopamine D1 and D2 Receptor Signaling Pathways.

References

- 1. This compound | 4720-29-0 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-DOPA - Wikipedia [en.wikipedia.org]

- 6. study.com [study.com]

- 7. Levodopa | 59-92-7 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. The Design and Evaluation of an l-Dopa-Lazabemide Prodrug for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 13. One Step Synthesis of L-DOPA [innoget.com]

- 14. US3714242A - Process for the preparation of l-dopa - Google Patents [patents.google.com]

- 15. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijsit.com [ijsit.com]

- 17. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(Benzylamino)propan-1-ol via Reductive Amination

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(benzylamino)propan-1-ol. The method described is a one-pot reductive amination of 3-amino-1-propanol with benzaldehyde, utilizing sodium borohydride as the reducing agent. This procedure is characterized by its operational simplicity, mild reaction conditions, and good yield, making it a reliable method for obtaining the target secondary amine, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key synthetic intermediate used in the preparation of various biologically active molecules and fine chemicals. The N-benzyl group serves as a versatile protecting group for the amino functionality and can be a crucial structural motif in the final target compounds. Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds. This process involves the initial reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate.

This protocol details the synthesis of this compound from the readily available starting materials, 3-amino-1-propanol and benzaldehyde. Sodium borohydride (NaBH₄) is used as a mild and selective reducing agent, which is known for its compatibility with various functional groups and its ease of handling compared to more reactive hydrides.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction:

-

Imine Formation: 3-Amino-1-propanol reacts with benzaldehyde to form a Schiff base (imine) intermediate.

-

Reduction: The imine intermediate is subsequently reduced by sodium borohydride to yield the final product, this compound.

Scheme 1: Synthesis of this compound via reductive amination.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Amino-1-propanol | 75.11 | 7.51 g | 100 |

| Benzaldehyde | 106.12 | 10.61 g (10.2 mL) | 100 |

| Sodium Borohydride | 37.83 | 4.54 g | 120 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | As needed | - |

Equipment

-

500 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 3-amino-1-propanol (7.51 g, 100 mmol) and methanol (150 mL). Stir the mixture at room temperature until the amine is fully dissolved.

-

Addition of Benzaldehyde: Add benzaldehyde (10.61 g, 100 mmol) dropwise to the stirred solution at room temperature over a period of 15 minutes. Stir the resulting mixture for an additional 30 minutes at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (4.54 g, 120 mmol) in methanol (50 mL). Slowly add the sodium borohydride solution to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of deionized water (50 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Separate the layers and extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.

Data Summary

| Parameter | Value |

| Product | This compound |

| Molecular Formula | C₁₀H₁₅NO |

| Molar Mass | 165.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically 85-95% |

| Purity | >98% (by GC-MS) |

| Boiling Point | 115 °C at 0.7 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H), 3.82 (s, 2H), 3.75 (t, J=5.6 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 1.75 (quint, J=6.0 Hz, 2H), 2.5 (br s, 2H, -OH, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.0, 128.4, 128.1, 126.9, 61.0, 54.1, 47.5, 31.5 |

| **IR (neat, cm⁻¹) ** | 3300-3400 (br, O-H, N-H), 3028, 2935, 2865, 1495, 1453, 1125, 1058, 735, 698 |

Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Benzaldehyde is a combustible liquid and an irritant. Avoid inhalation and contact with skin and eyes.

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed. Handle with care and avoid contact with acids and water during storage and handling.

-

Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The described protocol for the synthesis of this compound via reductive amination is a robust, efficient, and high-yielding procedure suitable for laboratory-scale preparation. The use of mild and readily available reagents makes this method a practical choice for researchers in organic and medicinal chemistry. The final product can be obtained in high purity after standard purification techniques.

Application Note: Validated HPLC Method for the Quantification of 3-(Benzylamino)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(Benzylamino)propan-1-ol. The method is demonstrated to be specific, accurate, precise, and linear over the specified concentration range, making it suitable for routine quality control and stability testing in drug development and manufacturing processes.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for ensuring the quality and purity of final drug products. The developed reversed-phase HPLC method provides a reliable and efficient means for the determination of this compound.

Experimental

A standard HPLC system equipped with a UV detector was used. The chromatographic separation was achieved on a C18 column.[1]

| Parameter | Value |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. The peak for this compound was well-resolved from any other peaks, demonstrating the specificity of the method.

The linearity of the method was determined by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Correlation Coefficient (r²) | 0.9998 |

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). Samples were spiked with a known amount of this compound reference standard and analyzed.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.3 | 100.6 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst.

| Precision | % RSD (n=6) |

| Repeatability (Intra-day) | 0.6% |

| Intermediate Precision (Inter-day) | 1.2% |

The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Protocols

-

Prepare the mobile phase as described in section 2.1.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

-

Set up the HPLC system with the specified column and parameters.

-

Purge the pump to remove any air bubbles.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Prepare a series of at least five working standard solutions of this compound in the mobile phase.

-

Inject each standard solution in triplicate.

-

Record the peak area for each injection.

-

Calculate the mean peak area for each concentration.

-

Plot a calibration curve of mean peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Workflow Diagram

Caption: Experimental workflow for the validated HPLC quantification of this compound.

Conclusion

The developed HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for its intended purpose in a quality control environment.

References

Application Note: High-Resolution Separation and Identification of N-Benzyl-3-aminopropanol using UPLC-MS

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the rapid and sensitive separation and identification of N-Benzyl-3-aminopropanol. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate analysis of this and structurally related compounds. The described protocol utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, coupled with electrospray ionization mass spectrometry for confident identification.

Introduction

N-Benzyl-3-aminopropanol is an organic compound with the chemical formula C10H15NO and a molecular weight of 165.23 g/mol .[1][2][3] It serves as a significant intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[4] Given its role in drug development, a reliable and sensitive analytical method is crucial for its identification, purity assessment, and quantification in various matrices. Ultra-Performance Liquid Chromatography (UPLC) offers high-resolution separation, while mass spectrometry (MS) provides sensitive and selective detection, making UPLC-MS an ideal platform for the analysis of small molecules like N-Benzyl-3-aminopropanol.[5] This application note provides a comprehensive protocol for the UPLC-MS analysis of N-Benzyl-3-aminopropanol, suitable for routine laboratory use.

Experimental

Materials and Reagents

-

N-Benzyl-3-aminopropanol reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

Methanol (for sample dissolution)

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Benzyl-3-aminopropanol reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

UPLC-MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a mass spectrometer is recommended. The following are suggested starting conditions, which can be optimized as needed.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm or similar |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/Hr |

| Cone Gas Flow | 50 L/Hr |

| Scan Range (m/z) | 50 - 500 |

Results and Discussion

Under the specified UPLC-MS conditions, N-Benzyl-3-aminopropanol is expected to be well-retained and elute as a sharp, symmetrical peak. The presence of the amine group makes it readily ionizable in positive ESI mode, leading to a strong signal for the protonated molecule [M+H]⁺.

Table 4: Expected Quantitative Data for N-Benzyl-3-aminopropanol

| Parameter | Expected Value |

| Expected Retention Time (RT) | ~ 2.5 - 3.5 min |

| Expected [M+H]⁺ (m/z) | 166.1226 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantitation (LOQ) | < 5 ng/mL |

The high-resolution mass spectrometer allows for accurate mass measurement, confirming the elemental composition of the analyte. The method's linearity can be established by injecting the prepared working standard solutions and plotting the peak area against the concentration.

Experimental Protocols & Workflows

Protocol: Sample Preparation

-

Prepare Stock Solution:

-

Tare a clean, dry 10 mL volumetric flask on an analytical balance.

-

Add approximately 10 mg of N-Benzyl-3-aminopropanol reference standard and record the exact weight.

-

Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Add methanol to the 10 mL mark.

-

Cap and invert the flask several times to ensure homogeneity.

-

-

Prepare Working Standards:

-

Label a series of vials for each concentration level.

-

Perform serial dilutions of the stock solution using a 50:50 water/acetonitrile mixture to achieve the desired concentrations (e.g., 1000, 500, 100, 50, 10, 5, 1 ng/mL).

-

Vortex each working standard for 30 seconds.

-

Protocol: UPLC-MS System Setup and Analysis

-

System Equilibration:

-

Purge the UPLC system with both mobile phases A and B for 5 minutes each.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

-

-

Mass Spectrometer Tuning and Calibration:

-

Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's recommendations.

-

Infuse a low concentration standard of N-Benzyl-3-aminopropanol to optimize the cone voltage and other MS parameters for maximum signal intensity of the [M+H]⁺ ion.

-

-

Sequence Setup:

-

Create a sequence in the instrument control software.

-

Include blank injections (50:50 water/acetonitrile) at the beginning of the run to ensure system cleanliness.

-

Include the series of working standards from the lowest to the highest concentration.

-

Include quality control (QC) samples at low, medium, and high concentrations, injected periodically throughout the sequence.

-

-

Data Acquisition:

-

Inject the samples and acquire the data using the parameters outlined in Tables 1, 2, and 3.

-

Visualizations

Caption: Experimental workflow for UPLC-MS analysis of N-Benzyl-3-aminopropanol.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 3-(Benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propan-1-ol is a versatile organic compound with applications in pharmaceutical synthesis and materials science. Its chemical structure incorporates both a secondary amine and a primary alcohol, making it a useful building block for more complex molecules. A definitive assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. These application notes provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for data acquisition.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra were referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.25-7.35 | m | 5H | - | Ar-H |

| 3.81 | s | 2H | - | Ph-CH ₂-NH |

| 3.71 | t | 2H | 5.6 | HO-CH ₂- |

| 2.80 | t | 2H | 6.8 | -NH-CH ₂- |

| 1.76 | p | 2H | 6.2 | -CH₂-CH ₂-CH₂- |

| 2.45 | br s | 2H | - | -NH -, -OH |

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 140.4 | Ar-C (quat) |

| 128.4 | Ar-C H |

| 128.1 | Ar-C H |

| 126.9 | Ar-C H |

| 61.8 | HO-C H₂- |

| 54.1 | Ph-C H₂-NH |

| 49.6 | -NH-C H₂- |

| 32.5 | -CH₂-C H₂-CH₂- |

Experimental Protocols

A generalized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher, for optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

Application Notes and Protocols: 3-(Benzylamino)propan-1-ol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propan-1-ol is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a secondary amine protected by a benzyl group and a primary alcohol, makes it a versatile building block for introducing an aminopropanol side chain, a common pharmacophore in many active pharmaceutical ingredients (APIs). The benzyl group can be readily removed under various conditions, revealing the secondary amine for further functionalization or as the final desired moiety. This document provides detailed application notes and protocols for the use of this compound in the synthesis of aryloxypropanolamine β-adrenergic receptor antagonists, with a specific focus on the synthesis of Pindolol.

Application in the Synthesis of Pindolol

Pindolol is a non-selective β-adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1][2][3] The synthesis of Pindolol and other aryloxypropanolamine beta-blockers typically involves the reaction of a phenolic starting material with an electrophilic three-carbon unit, followed by the introduction of an amine. This compound can be utilized as a precursor to the aminopropanol side chain, where the benzyl group serves as a protecting group.

A plausible synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as an N-benzyl-N-(oxiran-2-ylmethyl)amine, which can then undergo a ring-opening reaction with 4-hydroxyindole. The subsequent debenzylation of the resulting N-benzyl-pindolol intermediate yields the final drug substance.

Quantitative Data Summary

The following table summarizes typical reaction yields for the key steps in the synthesis of Pindolol, based on literature for analogous reactions.

| Step | Reactants | Product | Typical Yield (%) | Reference |

| 1. Epoxidation of this compound (Hypothetical) | This compound, Epichlorohydrin | N-Benzyl-N-(oxiran-2-ylmethyl)propan-1-amine | 70-85 | Analogous Syntheses |

| 2. Coupling with 4-Hydroxyindole | N-Benzyl-N-(oxiran-2-ylmethyl)propan-1-amine, 4-Hydroxyindole | 1-(1H-Indol-4-yloxy)-3-(benzyl(isopropyl)amino)propan-2-ol (N-Benzyl-Pindolol) | 60-80 | Analogous Syntheses |

| 3. Debenzylation | 1-(1H-Indol-4-yloxy)-3-(benzyl(isopropyl)amino)propan-2-ol (N-Benzyl-Pindolol) | Pindolol | 85-95 | [4] |

Experimental Protocols

Synthesis of N-Benzyl-Pindolol from 4-Hydroxyindole and a Benzyl-protected Aminoepoxide

This protocol describes a plausible method for the synthesis of the N-benzyl protected precursor to Pindolol.

Materials:

-

4-Hydroxyindole

-

N-Benzyl-N-(2,3-epoxypropyl)isopropylamine (can be synthesized from this compound)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxyindole (1.0 equivalent).

-

Add anhydrous DMF to dissolve the 4-hydroxyindole.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Re-cool the mixture to 0 °C and add a solution of N-benzyl-N-(2,3-epoxypropyl)isopropylamine (1.2 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield N-benzyl-pindolol.

Debenzylation of N-Benzyl-Pindolol to Synthesize Pindolol

This protocol describes the removal of the N-benzyl protecting group to yield Pindolol.

Materials:

-

N-Benzyl-Pindolol

-

Palladium on carbon (Pd/C), 10%

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve N-benzyl-pindolol (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield crude Pindolol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Pindolol.

Visualizations

Proposed Synthetic Workflow